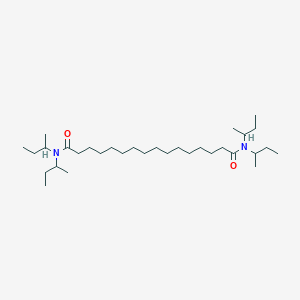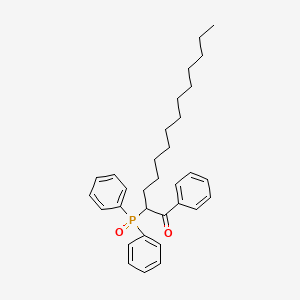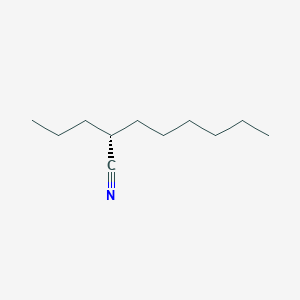
(2R)-2-propyloctanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-propyloctanenitrile is an organic compound with the molecular formula C11H21N It is a nitrile, which means it contains a cyano group (-C≡N) attached to an alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-propyloctanenitrile typically involves the reaction of a suitable alkyl halide with a nitrile source. One common method is the nucleophilic substitution reaction where 2-propyloctyl bromide reacts with sodium cyanide (NaCN) in the presence of a solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques like distillation and crystallization ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-propyloctanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium cyanide (NaCN) in polar aprotic solvents like DMSO or acetonitrile.
Major Products Formed
Oxidation: Amides, carboxylic acids.
Reduction: Primary amines.
Substitution: Various nitrile derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-2-propyloctanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-propyloctanenitrile depends on its chemical reactivity and the specific context in which it is used. For example, in reduction reactions, the nitrile group is converted to an amine through the transfer of electrons and protons. The molecular targets and pathways involved vary based on the specific application and the chemical environment.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-propyloctanenitrile: The enantiomer of (2R)-2-propyloctanenitrile, differing only in the spatial arrangement of atoms.
2-propyloctanoic acid: A carboxylic acid derivative of 2-propyloctane.
2-propyloctanamine: An amine derivative of 2-propyloctane.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can be crucial in applications where the spatial arrangement of atoms affects the compound’s biological activity or chemical properties.
Properties
CAS No. |
807362-99-8 |
|---|---|
Molecular Formula |
C11H21N |
Molecular Weight |
167.29 g/mol |
IUPAC Name |
(2R)-2-propyloctanenitrile |
InChI |
InChI=1S/C11H21N/c1-3-5-6-7-9-11(10-12)8-4-2/h11H,3-9H2,1-2H3/t11-/m1/s1 |
InChI Key |
JBUQQOGINNIJKP-LLVKDONJSA-N |
Isomeric SMILES |
CCCCCC[C@@H](CCC)C#N |
Canonical SMILES |
CCCCCCC(CCC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


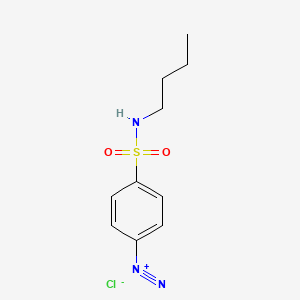

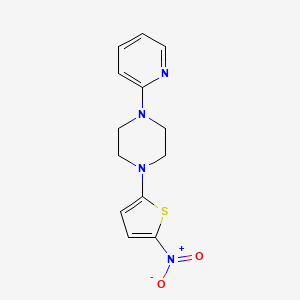
![2-[(E)-Ethylideneamino]benzamide](/img/structure/B12529803.png)
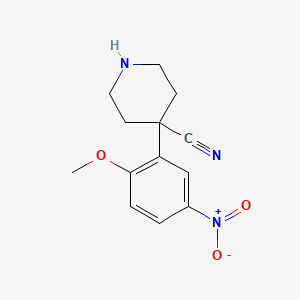

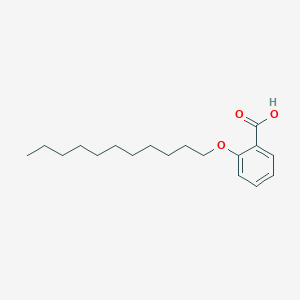
![Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate](/img/structure/B12529833.png)
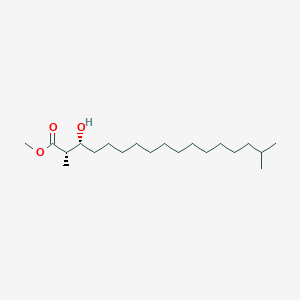
![9-[(4-Ethenylphenyl)methyl]-9H-fluorene](/img/structure/B12529850.png)
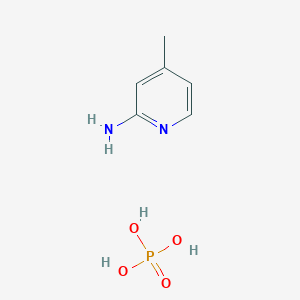
![(4'-Methyl[2,2'-bipyridin]-4-yl)methyl 2-methylprop-2-enoate](/img/structure/B12529869.png)
